

# Technical Monograph: 1-[(2-Bromophenoxy)acetyl]piperidine

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## Compound of Interest

**Compound Name:** 1-[(2-bromophenoxy)acetyl]piperidine

**Cat. No.:** B5659959

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## Chemical Identity & Structural Architecture

This compound represents a privileged scaffold in drug discovery, combining a lipophilic piperidine ring with an electron-rich bromophenoxy moiety via a flexible acetyl linker.[1] The ortho-bromo substituent introduces specific steric constraints and halogen-bonding potential that differentiate it from its para-substituted analogs.[1]

Parameter	Technical Specification
IUPAC Name	1-[2-(2-Bromophenoxy)acetyl]piperidine
Molecular Formula	C <sub>13</sub> H <sub>16</sub> BrNO <sub>2</sub>
Molecular Weight	298.18 g/mol
SMILES	BrC1=CC=CC=C1OCC(=O)N2CCCCC2
Component CAS	Acid Precursor: 1878-67-7 (2-Bromophenoxyacetic acid)Amine Precursor: 110-89-4 (Piperidine)
Key Moiety	Phenoxyacetamide (Linker), Piperidine (Headgroup), o-Bromoaryl (Tail)

## 3D Conformational Analysis

The ortho-bromo group forces the phenoxy ring out of planarity relative to the acetyl linker due to steric repulsion with the ether oxygen lone pairs. This "twisted" conformation is critical for binding selectivity in protein pockets, preventing the flat stacking interactions seen in non-halogenated analogs.[1]

## Physicochemical Profile (Calculated)

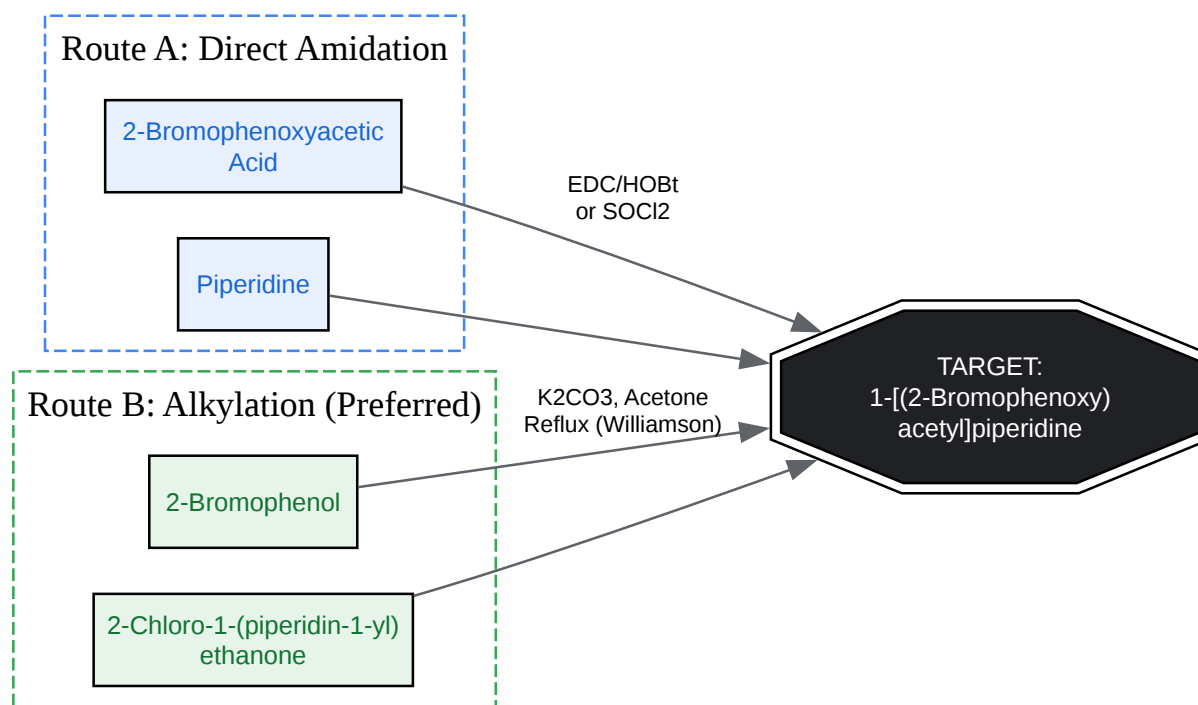
These parameters dictate the compound's behavior in biological assays and formulation.

Property	Value / Prediction	Implication for Drug Design
cLogP	2.6 – 2.9	Moderate lipophilicity; likely CNS penetrant.[1]
TPSA	29.5 Å <sup>2</sup>	High membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors	0	Acts purely as an H-bond acceptor (Amide C=O, Ether O).[1]
H-Bond Acceptors	2	Key interaction points for serine/threonine residues.[1]
Rotatable Bonds	3	Flexible linker allows induced-fit binding.[1]
Solubility	Low (Water); High (DMSO, DCM)	Requires organic co-solvents (DMSO) for bio-assays.

## Synthetic Methodologies

Two primary routes exist for the synthesis of **1-[(2-bromophenoxy)acetyl]piperidine**. Route B is generally preferred for high-throughput library generation due to the commercial availability of the chloroacetyl intermediate.[1]

## Reaction Scheme (Graphviz)



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Figure 1: Retrosynthetic analysis showing convergent (Route A) and linear (Route B) pathways.

## Detailed Protocol: Route B (Williamson Ether Synthesis)

This method avoids the potential for side reactions associated with activating the bulky 2-bromophenoxyacetic acid.

Reagents:

- 2-Bromophenol (1.0 eq)
- 2-Chloro-1-(piperidin-1-yl)ethanone (1.1 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq, anhydrous)
- Potassium Iodide (KI, 0.1 eq, catalytic)
- Solvent: Acetone or Acetonitrile (MeCN)

### Step-by-Step Workflow:

- Activation: Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous  $K_2CO_3$  (20 mmol) in acetone (50 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.
- Alkylation: Add 2-chloro-1-(piperidin-1-yl)ethanone (11 mmol) and catalytic KI. The KI facilitates the Finkelstein exchange in situ, generating the more reactive iodo-species.<sup>[1]</sup>
- Reflux: Heat the mixture to reflux (56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).<sup>[1]</sup>
- Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over  $MgSO_4$ .<sup>[1]</sup> If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).<sup>[1]</sup>

## Medicinal Chemistry Applications

The phenoxyacetyl-piperidine motif is a versatile pharmacophore found in several bioactive classes.

### A. Analgesic & Anti-Inflammatory Agents

Derivatives of phenoxyacetic acid are established COX inhibitors.<sup>[1]</sup> The piperidine amide modification improves lipophilicity and blood-brain barrier (BBB) penetration compared to the free acid.

- Mechanism: The phenoxy moiety mimics the arachidonic acid backbone, while the ortho-bromo group can occupy hydrophobic pockets in COX-1/COX-2 enzymes, potentially enhancing selectivity.<sup>[1]</sup>

### B. Receptor Modulation (Sigma & Histamine)

Piperidine-linked aromatics are classic ligands for Sigma-1 (

) and Histamine H3 receptors.<sup>[1][2]</sup>

- Pharmacophore Alignment: The basic nitrogen of the piperidine (at physiological pH, though reduced in amide form, the ethyl amine analog is the primary target here) serves as a cation- $\pi$  interaction site. In the amide form described here, the molecule often acts as a neutral allosteric modulator or a prodrug precursor.[1]

## C. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment" for screening libraries:

- Ligand Efficiency (LE): High.[1]
- Synthetic Tractability: The bromine atom provides a handle for further diversification (e.g., Suzuki-Miyaura coupling) to expand the library into bi-aryl systems.

## Spectroscopic Characterization (Expected)

To validate the synthesis, the following spectral signatures should be observed:

- $^1\text{H-NMR}$  ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta$  6.8 – 7.6 ppm: Multiplets (4H, Ar-H).[1] Look for the downfield shift of the proton ortho to the ether linkage.[1]
  - $\delta$  4.7 ppm: Singlet (2H, -O-CH<sub>2</sub>-CO-). This peak is diagnostic for the phenoxyacetyl linker. [1]
  - $\delta$  3.4 – 3.6 ppm: Broad multiplets (4H, piperidine N-CH<sub>2</sub>).[1]
  - $\delta$  1.5 – 1.7 ppm: Multiplets (6H, piperidine C-CH<sub>2</sub>-C).[1]
- MS (ESI):
  - $[\text{M}+\text{H}]^+$ : Peaks at  $m/z$  298 and 300 (1:1 ratio due to  $^{79}\text{Br}/^{81}\text{Br}$  isotope pattern).

## References

- BenchChem.Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (General protocol for phenoxyacetyl synthesis).

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## Sources

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